1h-Pyrrolo[2,3-c]pyridin-5-ol
Description
1H-Pyrrolo[2,3-c]pyridin-5-ol is a bicyclic heteroaromatic compound consisting of a pyrrole ring fused to a pyridine ring at positions 2,3 (pyrrole) and c (pyridine). The hydroxyl (-OH) group at the 5-position confers distinct physicochemical properties, including hydrogen-bonding capability and moderate polarity. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases and its adaptability in drug design for targeting enzymes or receptors. Derivatives of this core structure have been explored as enzyme inhibitors, diagnostic agents, and anticancer compounds .
Properties
IUPAC Name |
1,6-dihydropyrrolo[2,3-c]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-5-1-2-8-6(5)4-9-7/h1-4,8H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDITZXDIDICJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CNC(=O)C=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-c]pyridin-5-ol can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can yield the desired compound through a cyclization process .
Industrial Production Methods: Industrial production of 1H-Pyrrolo[2,3-c]pyridin-5-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of 1H-Pyrrolo[2,3-c]pyridin-5-ol.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
1H-Pyrrolo[2,3-c]pyridin-5-ol is primarily investigated for its potential as a bioactive molecule in drug discovery. Its applications in medicinal chemistry include:
- FGFR Inhibition : This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes such as proliferation, migration, and angiogenesis. Studies indicate that it can effectively reduce cancer cell growth and induce apoptosis by targeting FGFR1, FGFR2, and FGFR3 .
- LSD1 Inhibition : Recent research has identified derivatives of this compound as potent inhibitors of lysine-specific demethylase 1 (LSD1), a key regulator in cancer progression. These derivatives exhibit nanomolar enzymatic IC50 values and demonstrate antiproliferative activity against acute myeloid leukemia (AML) cell lines .
Antitumor Activity
The compound's derivatives have been extensively studied for their antitumor effects:
- A study reported the synthesis of several 1H-pyrrolo[2,3-c]pyridine derivatives that exhibited moderate to excellent antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7 .
- Another investigation highlighted the compound's ability to induce apoptosis in A549 lung cancer cells and arrest the cell cycle at the G2/M phase .
The following table summarizes key biological activities associated with 1H-pyrrolo[2,3-c]pyridin-5-ol and its derivatives:
| Compound Name | Key Biological Activity | Target |
|---|---|---|
| 1H-Pyrrolo[2,3-c]pyridin-5-ol | FGFR inhibition | FGFR1, FGFR2, FGFR3 |
| Derivatives (e.g., 23e) | LSD1 inhibition | LSD1 |
| Various derivatives | Antitumor activity | A549 cells |
| Phenyl hydrazone derivatives | Induction of apoptosis | A549 cells |
Antitumor Activity
In one study focusing on the antitumor effects of derivatives on A549 lung cancer cells, results indicated that certain compounds could effectively induce apoptosis and arrest the cell cycle . This highlights the therapeutic potential of these compounds in cancer treatment.
LSD1 Inhibition in AML
Research on novel derivatives demonstrated their potential as selective LSD1 inhibitors. For instance, compound 23e showed significant antiproliferative effects against AML cell lines MV4-11 and Kasumi-1, indicating its promise as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in various cellular processes such as proliferation, migration, and angiogenesis. By targeting these receptors, the compound can exert its effects on cancer cells, leading to inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The pyrrolo-pyridine family includes multiple isomers and derivatives with substituents at different positions. Key comparisons include:
Key Observations :
- Functional Group Impact : Replacement of -OH with -NH₂ (as in 1H-Pyrrolo[2,3-c]pyridin-5-amine) increases basicity, making it suitable for radiopharmaceuticals (e.g., fluorine-18 labeling in florquinitau (18F)) . Chlorine substitution (5-Cl) improves lipophilicity, favoring membrane permeability in anticancer agents .
Physicochemical Properties
Comparative data on solubility, melting points, and spectroscopic features:
Insights :
- The hydroxyl group in 1H-Pyrrolo[2,3-c]pyridin-5-ol likely improves aqueous solubility compared to chlorinated or alkylated derivatives, which are more lipophilic .
- Melting points vary significantly; halogenated derivatives (e.g., 5-Cl) exhibit higher thermal stability .
Mechanistic Insights :
Biological Activity
1H-Pyrrolo[2,3-c]pyridin-5-ol is a heterocyclic organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
1H-Pyrrolo[2,3-c]pyridin-5-ol has the molecular formula C₇H₈N₂O and a molecular weight of approximately 136.15 g/mol. Its structure consists of a pyridine ring fused to a pyrrole ring with a hydroxyl group at the 5-position, which significantly influences its reactivity and interaction with biological targets .
The biological activity of 1H-Pyrrolo[2,3-c]pyridin-5-ol is primarily attributed to its ability to interact with specific molecular targets:
- FGFR Inhibition : The compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in cellular processes such as proliferation, migration, and angiogenesis. This inhibition can lead to reduced cancer cell growth and induction of apoptosis .
- LSD1 Inhibition : Recent studies have identified derivatives of this compound as potent inhibitors of lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression related to cancer progression. These derivatives exhibited nanomolar enzymatic IC50 values and demonstrated antiproliferative activity against acute myeloid leukemia (AML) cell lines .
Biological Activity Overview
The following table summarizes key biological activities associated with 1H-Pyrrolo[2,3-c]pyridin-5-ol and its derivatives:
| Compound Name | Key Biological Activity | Target |
|---|---|---|
| 1H-Pyrrolo[2,3-c]pyridin-5-ol | FGFR inhibition | FGFR1, FGFR2, FGFR3 |
| Derivatives (e.g., 23e) | LSD1 inhibition | LSD1 |
| Various derivatives | Antitumor activity | A549 cells |
| Phenyl hydrazone derivatives | Induction of apoptosis | A549 cells |
Case Studies and Research Findings
- Antitumor Activity : A study investigated the antitumor effects of various derivatives of 1H-Pyrrolo[2,3-c]pyridin-5-ol on A549 lung cancer cells. The results indicated that certain derivatives could induce apoptosis and effectively arrest the cell cycle at the G2/M phase .
- LSD1 Inhibition in AML : Research focusing on novel derivatives demonstrated their potential as selective LSD1 inhibitors. Compound 23e showed significant antiproliferative effects against AML cell lines MV4-11 and Kasumi-1, indicating its promise as a lead compound for further development in cancer therapy .
- Mechanistic Insights : The interaction with FGFRs was elucidated through docking studies, revealing strong binding affinities that correlate with in vitro activity against breast cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Pyrrolo[2,3-c]pyridin-5-ol, and how can its purity be validated?
- Methodology :
- Synthesis : A general approach involves cyclization reactions using precursors like substituted pyridines or pyrroles. For example, describes refluxing with chloranil in xylene (25–30 hours) for pyrrole derivatives, followed by NaOH treatment and recrystallization from methanol. Adaptations may include substituting hydroxylation steps to introduce the 5-ol group.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) is recommended.
- Validation :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 60:40) to assess purity (>95%) .
- NMR/HRMS : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 8.2–6.8 ppm for aromatic protons) and high-resolution mass spectrometry (exact mass: ~175.06 g/mol) .
Q. Which spectroscopic techniques are critical for characterizing 1H-Pyrrolo[2,3-c]pyridin-5-ol?
- Key Techniques :
- FT-IR : Identify hydroxyl (O–H stretch: 3200–3600 cm⁻¹) and aromatic C=C/C–N stretches (1450–1600 cm⁻¹) .
- UV-Vis : Detect π→π* transitions (λmax ~270–300 nm in methanol) .
- NMR : Analyze coupling patterns (e.g., J = 2–3 Hz for adjacent pyrrole-pyridine protons) .
Q. What safety protocols should be followed when handling 1H-Pyrrolo[2,3-c]pyridin-5-ol in the lab?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles .
- Storage : Keep in a desiccator at room temperature, away from ignition sources (flash point >150°C predicted) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 1H-Pyrrolo[2,3-c]pyridin-5-ol?
- Factors to Explore :
- Catalysts : Test Pd/C or CuI for cross-coupling steps (e.g., introducing substituents at the 3-position) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus xylene for cyclization efficiency .
- Temperature/Time : Gradient reflux (80–120°C) with monitoring via TLC to minimize side products.
- Case Study : achieved ~70% yield after 30 hours in xylene; reducing reaction time to 20 hours with microwave irradiation may enhance throughput .
Q. What structural features of 1H-Pyrrolo[2,3-c]pyridin-5-ol derivatives influence their biological activity?
- Structure-Activity Relationship (SAR) Insights :
- 5-OH Group : Critical for hydrogen bonding with target proteins (e.g., HIV-1 gp120 in ’s BMS-626529 inhibitor) .
- Substituents at 3-Position : Bulky groups (e.g., cyclopropane in ) improve metabolic stability by reducing CYP450 oxidation .
- Experimental Design :
- In Silico Docking : Use AutoDock Vina to predict binding affinities against therapeutic targets (e.g., kinases, viral proteases).
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 measurements) .
Q. How can computational modeling predict the physicochemical properties of 1H-Pyrrolo[2,3-c]pyridin-5-ol?
- Tools & Parameters :
- LogP : Predict lipophilicity using ChemAxon or ACD/Labs (estimated LogP = 1.2–1.5) .
- pKa : The 5-OH group has a predicted pKa of ~9.5, influencing solubility at physiological pH .
- Solubility : Molecular dynamics simulations (e.g., GROMACS) can model aqueous solubility (~2.5 mg/mL at 25°C) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for pyrrolo-pyridine derivatives?
- Strategies :
- Reproducibility Checks : Verify catalyst purity (e.g., Pd(PPh3)4 vs. Pd(OAc)2) and solvent dryness.
- Analytical Cross-Validation : Use orthogonal methods (e.g., LC-MS vs. NMR) to quantify byproducts .
- Literature Review : Compare protocols across sources (e.g., vs. ’s glycosylated derivative synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
